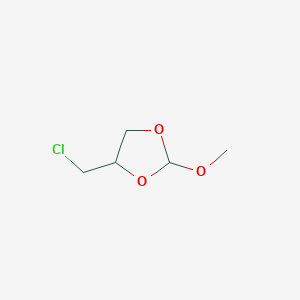
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- is an organic compound with the molecular formula C5H9ClO3 It is a derivative of dioxolane, a five-membered acetal ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- typically involves the reaction of glycerol α-monochlorohydrin with formaldehyde or paraformaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out by heating the mixture and performing azeotropic distillation to remove water, followed by neutralization of the catalyst and fractional distillation to isolate the product .
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- can be scaled up by optimizing the reaction conditions, such as the molar ratios of reactants, temperature, and catalyst concentration. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the chloromethyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a monomer or co-monomer in the production of polymers with specific properties.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Employed in the development of advanced materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing for various substitution reactions. The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different products. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes intermediates during reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog without the chloromethyl and methoxy groups.
4-Chloromethyl-1,3-dioxolan-2-one: Similar structure but with a carbonyl group instead of a methoxy group.
5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.
Uniqueness
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- is unique due to the presence of both chloromethyl and methoxy groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C5H9ClO3 |
|---|---|
Peso molecular |
152.57 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-methoxy-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO3/c1-7-5-8-3-4(2-6)9-5/h4-5H,2-3H2,1H3 |
Clave InChI |
RURIZOFQIQCPBN-UHFFFAOYSA-N |
SMILES canónico |
COC1OCC(O1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)


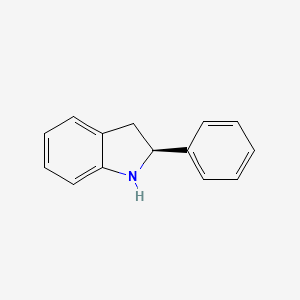

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
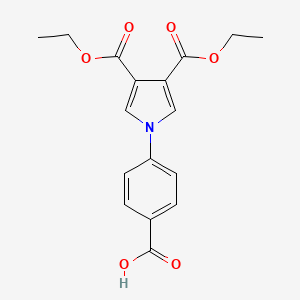
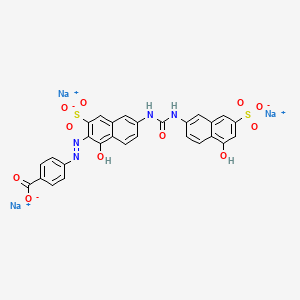

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
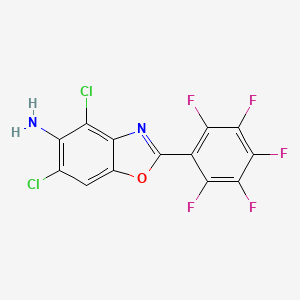
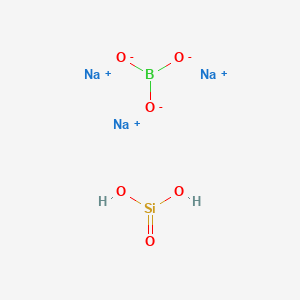
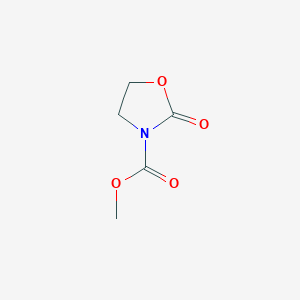
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
